molecular formula C9H7NO2S B13639631 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde

Cat. No.: B13639631
M. Wt: 193.22 g/mol
InChI Key: ZYIRRJGIWCZUJO-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzoxazole ring attached to a thioacetaldehyde group, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde typically involves the reaction of 2-mercaptobenzoxazole with chloroacetaldehyde under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, often under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2-(Benzo[d]oxazol-2-ylthio)acetic acid.

    Reduction: 2-(Benzo[d]oxazol-2-ylthio)ethanol.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, while the thioacetaldehyde group may participate in covalent bonding with target proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with similar biological activities.

    2-(Benzo[d]oxazol-2-yl)ethanol: A reduced form of 2-(Benzo[d]oxazol-2-ylthio)acetaldehyde with different chemical properties.

    2-(Benzo[d]oxazol-2-yl)acetic acid:

Uniqueness

This compound is unique due to its combination of a benzoxazole ring and a thioacetaldehyde group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Biological Activity

2-(Benzo[d]oxazol-2-ylthio)acetaldehyde is a chemical compound that belongs to the class of benzoxazole derivatives, known for their diverse biological activities. This compound features a benzo[d]oxazole moiety linked to a thioether and an acetaldehyde functional group, which may contribute to its pharmacological potential. This article reviews the biological activity of this compound, including its synthesis, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound is characterized by the following components:

  • Benzene ring fused to an oxazole ring
  • A thioether group (-S-)
  • An aldehyde group (-CHO)

The synthesis of this compound typically involves multi-step synthetic pathways, which may include reactions of 2-aminophenol with carbon disulfide and subsequent modifications to introduce the aldehyde group .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. Specifically, studies have shown that compounds structurally related to this compound can selectively act against Gram-positive bacteria, such as Bacillus subtilis, while showing limited activity against Gram-negative strains like Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds suggest moderate antibacterial properties .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzoxazole derivatives. For example, certain derivatives have been shown to exert protective effects on β-amyloid (Aβ)-induced toxicity in PC12 cells. These compounds reduced hyperphosphorylation of tau protein and decreased expression levels of various markers associated with neurodegeneration, such as BACE1 and inducible nitric oxide synthase (iNOS) . This suggests that this compound may share similar neuroprotective properties, warranting further investigation.

Cytotoxicity and Anticancer Activity

Benzoxazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. Some compounds have demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. For instance, compounds derived from benzoxazole have shown effectiveness against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines . Further research is needed to elucidate the specific mechanisms by which this compound exerts its anticancer effects.

Structure–Activity Relationship

The biological activity of benzoxazole derivatives often correlates with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological properties. For instance, modifications in the thioether or aldehyde functionalities may significantly impact the compound's binding affinity to biological targets .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Benzo[d]oxazoleContains only the oxazole ring without thioetherBasic structure without additional groups
2-MercaptobenzoxazoleContains a thiol group instead of thioetherKnown for strong antimicrobial activity
BenzothiazoleSimilar heterocyclic structure but contains sulfurExhibits different biological activities
BenzimidazoleContains nitrogen instead of oxygen in the ringKnown for anticancer properties

This table illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct biological activities.

Case Studies

  • Neuroprotection in PC12 Cells : A study demonstrated that certain benzoxazole derivatives reduced Aβ-induced toxicity in PC12 cells by inhibiting NF-kB signaling pathways and decreasing BACE1 expression .
  • Antimicrobial Activity : Another investigation revealed that selected benzoxazole derivatives exhibited selective antimicrobial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)acetaldehyde

InChI

InChI=1S/C9H7NO2S/c11-5-6-13-9-10-7-3-1-2-4-8(7)12-9/h1-5H,6H2

InChI Key

ZYIRRJGIWCZUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC=O

Origin of Product

United States

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